molecular formula C23H46O3 B12658512 3-Hydroxytricosanoic acid CAS No. 122751-64-8

3-Hydroxytricosanoic acid

Cat. No.: B12658512
CAS No.: 122751-64-8
M. Wt: 370.6 g/mol
InChI Key: SSCLZKIBZYXVKW-UHFFFAOYSA-N
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Description

3-Hydroxytricosanoic acid is a long-chain fatty acid with a hydroxyl group at the third carbon position It is a derivative of tricosanoic acid, which is a saturated fatty acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxytricosanoic acid typically involves the hydroxylation of tricosanoic acid. This can be achieved through various methods, including chemical and enzymatic processes. One common chemical method involves the use of oxidizing agents such as potassium permanganate or osmium tetroxide to introduce the hydroxyl group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms can be designed to produce the compound through fermentation processes, which are often more sustainable and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxytricosanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form tricosanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: Tricosanoic acid, tricosanone.

    Reduction: Tricosanol.

    Substitution: Various substituted tricosanoic acid derivatives.

Scientific Research Applications

3-Hydroxytricosanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its role in cellular processes and as a component of lipid membranes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Hydroxytricosanoic acid involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, which can affect the structure and function of biological membranes. Additionally, it may act as a substrate or inhibitor for specific enzymes, influencing various metabolic pathways.

Comparison with Similar Compounds

    2-Hydroxytricosanoic acid: Similar structure but with the hydroxyl group at the second carbon position.

    Tricosanoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

Uniqueness: 3-Hydroxytricosanoic acid is unique due to the position of its hydroxyl group, which imparts distinct chemical and biological properties. This makes it more versatile in chemical synthesis and potentially more effective in biological applications compared to its analogs.

Properties

CAS No.

122751-64-8

Molecular Formula

C23H46O3

Molecular Weight

370.6 g/mol

IUPAC Name

3-hydroxytricosanoic acid

InChI

InChI=1S/C23H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24)21-23(25)26/h22,24H,2-21H2,1H3,(H,25,26)

InChI Key

SSCLZKIBZYXVKW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(CC(=O)O)O

Origin of Product

United States

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